molecular formula C16H13BrN4O2S B12049300 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione CAS No. 478256-64-3

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12049300
CAS No.: 478256-64-3
M. Wt: 405.3 g/mol
InChI Key: OSTINOXACDEQRB-GIJQJNRQSA-N
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Description

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a brominated phenyl group, and a methoxy-substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Scientific Research Applications

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione include:

Biological Activity

The compound 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A triazole ring which is known for its biological significance.
  • A brominated phenyl group which may enhance biological interactions.
  • A methoxy substituent that can influence solubility and reactivity.

The unique combination of these functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens.

Table 1: Antimicrobial Activity of the Compound

MicroorganismActivity Level
Staphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansModerate
Pseudomonas aeruginosaLow

Studies have shown that the compound can disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has shown promising results in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.3
HeLa (Cervical Cancer)20.5
A549 (Lung Cancer)18.7

The mechanism of action may involve apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in vitro. It can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that promote apoptosis in cancer cells or reduce inflammation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antimicrobial Study : A study conducted by Kumar et al. (2020) demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy .
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers found that the compound significantly inhibited the proliferation of MCF-7 cells through apoptosis induction mechanisms .
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with this compound reduced inflammatory markers significantly compared to control groups .

Properties

CAS No.

478256-64-3

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4O2S/c1-23-14-5-3-2-4-12(14)15-19-20-16(24)21(15)18-9-10-8-11(17)6-7-13(10)22/h2-9,22H,1H3,(H,20,24)/b18-9+

InChI Key

OSTINOXACDEQRB-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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